(5-methylisoxazol-3-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone
Description
Properties
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c1-9-7-12(16-20-9)14(19)17-5-6-18-13(8-17)10-3-2-4-11(10)15-18/h7H,2-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRRACDZKUMWQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCN3C(=C4CCCC4=N3)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5-methylisoxazol-3-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone , hereafter referred to as Compound A , is a complex heterocyclic molecule belonging to the pyrazolo family. Its unique structure combines isoxazole and pyrazolo moieties, which are known for a variety of biological activities including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of Compound A based on recent research findings.
Chemical Structure and Properties
Compound A has the following molecular formula and weight:
- Molecular Formula : C₁₃H₁₄N₄O
- Molecular Weight : 246.28 g/mol
The structural representation of Compound A highlights its intricate arrangement of nitrogen and carbon atoms that contribute to its biological interactions.
Synthesis
The synthesis of Compound A typically involves multi-step reactions using specific precursors. Key reagents include sodium acetate and ethanol under controlled temperatures to optimize yield. Characterization techniques such as NMR and mass spectrometry are employed to confirm the molecular structure.
Anticancer Activity
Recent studies have indicated that pyrazolo compounds exhibit significant anticancer properties. For instance, derivatives similar to Compound A have shown broad-spectrum anticancer activity with growth inhibition percentages reaching up to 43.9% across various cancer cell lines .
Table 1: Anticancer Activity of Pyrazolo Compounds
| Compound | Cell Line Tested | Growth Inhibition (%) | IC₅₀ (µM) |
|---|---|---|---|
| Compound A | Various | 43.9 | TBD |
| Pyrazolo Derivative 6s | RFX 393 | Moderate | 11.70 |
| Pyrazolo Derivative 6t | RFX 393 | Moderate | 19.92 |
The mechanism through which Compound A exerts its biological effects is believed to involve interaction with specific enzymes or receptors. For example, similar pyrazolo compounds have been identified as dual inhibitors of CDK2/TRKA, crucial for cancer cell proliferation and survival .
Case Studies
A notable case study involved the evaluation of various pyrazolo derivatives against renal carcinoma cell lines (RFX 393). The results demonstrated that these compounds not only inhibited cell growth but also induced cell cycle arrest in the G0–G1 phase, suggesting their potential as therapeutic agents in oncology .
Table 2: Cell Cycle Arrest Induced by Pyrazolo Compounds
| Treatment | G0–G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
|---|---|---|---|
| Control | 57.08 | 29.33 | 13.59 |
| Compound 6s | 84.36 | 11.49 | 4.15 |
| Compound 6t | 78.01 | 15.26 | 6.73 |
Other Biological Activities
Beyond anticancer effects, compounds similar to A have been noted for their anti-inflammatory and antimicrobial activities. For instance, certain derivatives have shown effectiveness against bacterial strains and inflammatory pathways .
Scientific Research Applications
Antitumor Activity
Research indicates that derivatives of pyrazolo compounds exhibit significant antitumor properties. The compound can potentially inhibit thymidine phosphorylase, an enzyme linked to tumor growth and metastasis. This inhibition may suppress tumor proliferation, making it a candidate for cancer therapy .
Central Nervous System Disorders
The compound's structural characteristics suggest potential applications in treating central nervous system disorders such as schizophrenia, depression, and Parkinson’s disease. Pyrazolo compounds have been shown to interact with neurokinin receptors, which are implicated in various neurological conditions .
Anti-inflammatory Properties
Studies have indicated that pyrazolo derivatives can inhibit bronchial inflammation. This property could be beneficial in developing treatments for respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
Enzyme Inhibition
The compound may serve as a selective inhibitor for enzymes involved in critical biological pathways. For instance, compounds with similar structures have been developed as enzyme inhibitors that can modulate biochemical processes relevant to disease states .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Chui et al. (2020) | Developed several derivatives of pyrazolo compounds with varying inhibitory activity against thymidine phosphorylase | Supports the potential use of these compounds in cancer therapy |
| Bera et al. (2021) | Investigated antiangiogenic properties of 2-thioxo-pyrazolo derivatives | Highlights the role of these compounds in inhibiting tumor-associated blood vessel formation |
| Research on CNS Disorders | Explored the effects of pyrazolo derivatives on neurokinin receptors | Suggests therapeutic avenues for treating psychiatric disorders |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs differ primarily in substituents on the isoxazole ring and modifications to the fused bicyclic system. Below is a detailed comparison based on molecular features, physicochemical properties, and inferred bioactivity:
Table 1: Structural and Physicochemical Comparison
Key Observations:
The 2-chlorophenyl substitution in the pyrido-pyrimidin analog () may enhance binding to aromatic-rich binding pockets (e.g., kinase ATP sites) but could increase toxicity risks due to halogenated groups .
Fused Ring Systems :
- The cyclopenta[3,4]pyrazolo[1,5-a]pyrazine core in the target compound offers conformational rigidity, favoring selective interactions. In contrast, the pyrido[3,4-e]pyrimidin system () introduces additional nitrogen atoms, which may alter hydrogen-bonding patterns .
Physicochemical Properties :
- The bis(trifluoromethyl)phenyl group in MK85 () significantly increases lipophilicity, likely improving membrane permeability but reducing aqueous solubility .
- The target compound’s lower molecular weight (298.34 vs. 407.85 in ) suggests better bioavailability and compliance with Lipinski’s rules for drug-likeness .
Synthetic Accessibility :
- The target compound and its cyclopropyl analog () share a common synthetic pathway involving coupling of isoxazole derivatives with preformed bicyclic amines, as inferred from methods in and –7. Modifications like chlorophenyl or CF₃ groups () require additional steps, increasing synthetic complexity .
Q & A
Q. Basic: What are the established synthetic routes for this compound, and how are intermediates characterized?
Answer: The synthesis typically involves multi-step protocols, including:
- Step 1: Formation of the pyrazolo[1,5-a]pyrazine core via cyclocondensation reactions, often using hydrazine derivatives and ketones under reflux conditions.
- Step 2: Functionalization of the isoxazole moiety through nucleophilic substitution or [3+2] cycloaddition reactions.
- Step 3: Final coupling via amidation or ketone formation, optimized using polar aprotic solvents (e.g., DMF) and coupling agents like EDCI/HOBt.
Intermediates are validated using HPLC for purity and 1H/13C NMR for structural confirmation .
Q. Basic: Which spectroscopic and crystallographic techniques are critical for structural validation?
Answer:
- 1H/13C NMR : Assigns proton and carbon environments, with emphasis on distinguishing diastereotopic protons in the cyclopenta-pyrazine system.
- X-ray crystallography : Resolves stereochemical ambiguities in the fused bicyclic system and confirms bond angles/planarity of heterocycles.
- High-resolution mass spectrometry (HRMS) : Verifies molecular formula accuracy, particularly for heavy-atom-containing intermediates .
Q. Advanced: How can researchers resolve contradictions between computational docking predictions and experimental bioactivity data?
Answer:
- Validation strategy : Cross-check docking results (e.g., AutoDock Vina) with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities.
- Adjust computational parameters : Include solvation effects (e.g., implicit solvent models) and conformational flexibility of the ligand’s isoxazole ring.
- Mutagenesis studies : Target residues identified in docking to experimentally validate binding pockets .
Q. Advanced: What strategies optimize reaction yields in complex multi-step syntheses?
Answer:
- Microwave-assisted synthesis : Reduces reaction time for steps like cyclocondensation (e.g., 80°C, 30 min vs. 12 hrs thermal) .
- Solvent screening : Test mixtures like CH₃CN/H₂O for improved solubility of polar intermediates.
- Catalyst optimization : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions, with yields monitored via LC-MS .
Q. Basic: What biological screening approaches are recommended for initial activity assessment?
Answer:
- Enzyme inhibition assays : Target kinases or proteases using fluorescence-based substrates (e.g., ATPase assays).
- Cell viability assays : Use MTT or resazurin in cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (IC₅₀ calculation).
- Positive controls : Compare with known inhibitors (e.g., staurosporine for kinases) to validate assay conditions .
Q. Advanced: How to address discrepancies in solubility data across experimental conditions?
Answer:
- Standardized protocols : Use equilibrium solubility assays in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 25°C.
- Dynamic light scattering (DLS) : Detect aggregation phenomena that skew solubility measurements.
- Co-solvent approaches : Incremental addition of DMSO (<1%) to improve dissolution without altering bioactivity .
Q. Basic: What are key considerations for stability studies under environmental stress?
Answer:
- Forced degradation : Expose to UV light (ICH Q1B guidelines), 40°C/75% RH (accelerated stability), and acidic/alkaline hydrolysis.
- Analytical monitoring : Track degradation products via UHPLC-PDA and assign structures using LC-QTOF-MS .
- Kinetic modeling : Calculate degradation rate constants (k) to predict shelf-life .
Q. Advanced: How does stereochemistry influence bioactivity, and how is it confirmed?
Answer:
- Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IB).
- Vibrational circular dichroism (VCD) : Assigns absolute configuration of the cyclopenta-pyrazine core.
- Biological correlation : Test isolated enantiomers in bioassays to link stereochemistry to potency (e.g., 10-fold differences in IC₅₀) .
Q. Basic: What in silico tools predict physicochemical properties relevant to drug discovery?
Answer:
Q. Advanced: What mechanistic studies explain unexpected byproduct formation during synthesis?
Answer:
- Isotopic labeling : Use ¹³C-labeled starting materials to trace byproduct origins via NMR .
- Intermediate trapping : Quench reactions at short timepoints (e.g., 5 min) and isolate intermediates for HRMS analysis.
- DFT calculations : Model reaction pathways to identify transition states favoring byproducts (e.g., ΔG‡ differences <2 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
